1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI)
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Overview
Description
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) typically involves the condensation of 1H-pyrazole-1-acetic acid with 4-nitrobenzaldehyde and 2-thienylmethylene hydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and thienylmethylene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso or nitrate derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienylmethylene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-1-aceticacid,4-nitro-,[(5-methyl-2-furanyl)methylene]hydrazide
- 1H-Pyrazole-1-aceticacid,4-nitro-,[[4-(2,4-dinitrophenoxy)phenyl]methylene]hydrazide
Uniqueness
Compared to similar compounds, 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) is unique due to its specific combination of functional groups. The presence of both nitro and thienylmethylene groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H9N5O3S |
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Molecular Weight |
279.28 g/mol |
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C10H9N5O3S/c16-10(13-11-5-9-2-1-3-19-9)7-14-6-8(4-12-14)15(17)18/h1-6H,7H2,(H,13,16)/b11-5+ |
InChI Key |
LHRUHAFKXYEPER-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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